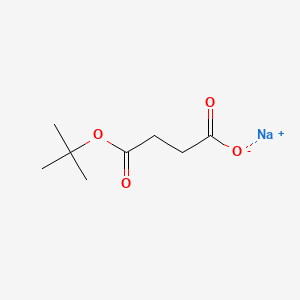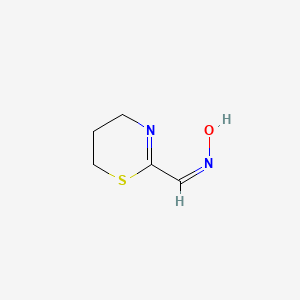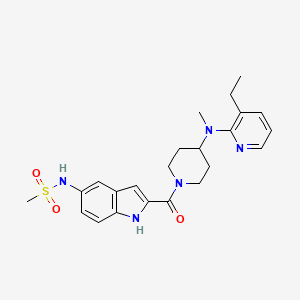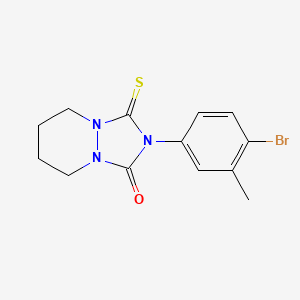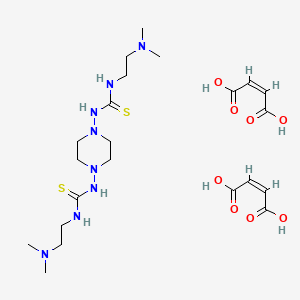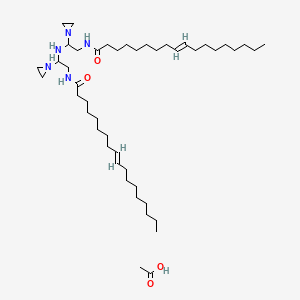
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound with the molecular formula C44H87N5O2.C2H4O2 and a molecular weight of 774.21408 g/mol. This compound is characterized by its long-chain fatty acid amide structure, which includes multiple aziridine rings and unsaturated octadec-9-enamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with ethylenediamine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently cyclized to form aziridine rings. The final product is obtained by acetylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the aziridine rings into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学研究应用
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and surfactants.
作用机制
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the aziridine rings can react with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.
相似化合物的比较
Similar Compounds
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide): Lacks the acetyl group present in the monoacetate derivative.
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) diacetate: Contains two acetyl groups instead of one.
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and biological activities. The presence of a single acetyl group enhances its solubility and reactivity compared to its non-acetylated and diacetylated counterparts.
属性
CAS 编号 |
94023-39-9 |
|---|---|
分子式 |
C46H87N5O4 |
分子量 |
774.2 g/mol |
IUPAC 名称 |
acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+; |
InChI 键 |
RPTBBLLTNRNQBF-ZGWGUCJNSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


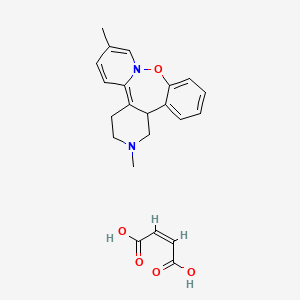
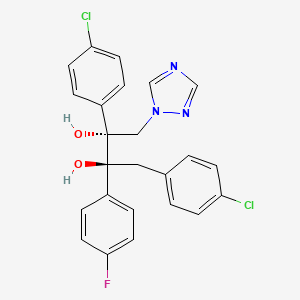
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
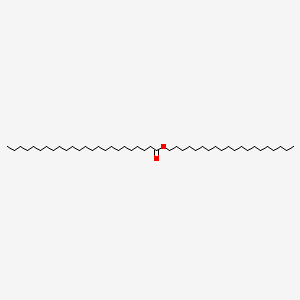
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
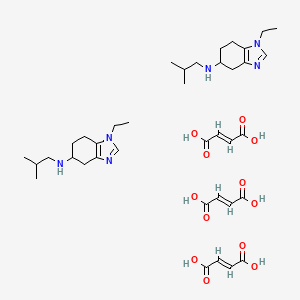
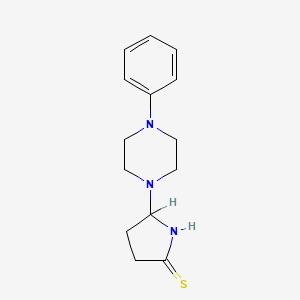
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

